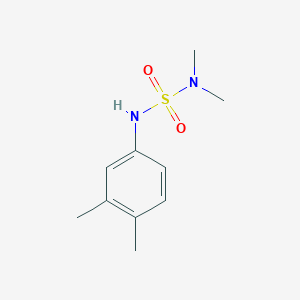
2-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide, also known as EMB, is a chemical compound that has been extensively studied for its potential medical applications. EMB is a benzothiazole derivative that has been shown to exhibit a range of biological activities, including antitumor, anti-inflammatory, and neuroprotective effects.
Mecanismo De Acción
The mechanism of action of 2-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide is not fully understood, but studies suggest that it may act by inhibiting the activity of certain enzymes involved in tumor growth and inflammation. Specifically, 2-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory molecules.
Biochemical and Physiological Effects:
2-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide has been shown to have a range of biochemical and physiological effects. In addition to its antitumor and anti-inflammatory activities, 2-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's disease. Additionally, 2-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide has been shown to have antioxidant activity, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide in lab experiments is its ability to inhibit the growth of cancer cells, making it a useful tool for studying cancer biology. Additionally, 2-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide's anti-inflammatory and neuroprotective effects make it a potential treatment for a range of diseases. However, one limitation of using 2-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide in lab experiments is its potential toxicity, as high doses of 2-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide have been shown to cause liver damage in animal studies.
Direcciones Futuras
There are several potential future directions for research on 2-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide. One area of interest is its potential use as a treatment for neurodegenerative diseases, as studies have shown that 2-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide has neuroprotective effects. Additionally, further research is needed to fully understand the mechanism of action of 2-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide and its potential uses in treating cancer and inflammation. Finally, more studies are needed to determine the safety and toxicity of 2-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide in humans.
Métodos De Síntesis
The synthesis of 2-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide involves the reaction of 2-aminobenzothiazole with 2-bromo-2-methylbutyric acid and sodium hydride in dimethylformamide. The resulting product is then purified through recrystallization to obtain pure 2-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide.
Aplicaciones Científicas De Investigación
2-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide has been studied for its potential use in various medical applications. One area of research is its antitumor activity, as studies have shown that 2-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide inhibits the growth of cancer cells in vitro and in vivo. Additionally, 2-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
2-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-4-9(5-2)13(17)16-14-15-11-7-6-10(18-3)8-12(11)19-14/h6-9H,4-5H2,1-3H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUIBPIFRJRYJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NC2=C(S1)C=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-({[2-(3,4-dimethoxybenzylidene)-4-oxo-1,3-thiazolidin-5-ylidene]amino}sulfonyl)phenyl]acetamide](/img/structure/B5819203.png)
![5-{[(4-chlorophenyl)amino]methylene}-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5819206.png)

![1-[(2-methoxyphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5819216.png)


![3-methyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5819232.png)
![ethyl 4-[(4-methoxy-3-nitrobenzyl)oxy]benzoate](/img/structure/B5819239.png)




![4-chloro-3-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5819302.png)
